molecular formula C10H20N2O2 B042238 tert-Butyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate CAS No. 1334481-84-3

tert-Butyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate

Cat. No.: B042238
CAS No.: 1334481-84-3
M. Wt: 200.28 g/mol
InChI Key: BKITXDSDJGOXPN-YUMQZZPRSA-N
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Description

(3R,4S)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester is a chemical compound with significant interest in various scientific fields This compound is known for its unique structural features, which include a pyrrolidine ring substituted with a methyl group and a carbamic acid ester functional group

Scientific Research Applications

(3R,4S)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

    Esterification: The final step involves the esterification of the pyrrolidine derivative with tert-butyl chloroformate to form the carbamic acid tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of (3R,4S)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Key considerations include the optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different carbamate derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under mild to moderate conditions.

Major Products Formed

    Oxidation: Oxidized pyrrolidine derivatives.

    Reduction: Alcohol derivatives of the pyrrolidine ring.

    Substitution: Various carbamate derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (3R,4S)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. It may also interact with cellular receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid methyl ester
  • (3R,4S)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid ethyl ester
  • (3R,4S)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid isopropyl ester

Uniqueness

(3R,4S)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester is unique due to its tert-butyl ester functional group, which imparts distinct steric and electronic properties. This uniqueness influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKITXDSDJGOXPN-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC[C@@H]1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107610-73-1
Record name rac-tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 3-(t-butoxycarbonylamino)-1-benzyl-4-methylpyrrolidine (3.9 g) are added ethanol (50 ml) and 10% Pd-C (780 mg), and the mixture is subjected to catalytic reduction at 60° C. under atmospheric pressure. After the catalytic reduction, the catalyst is removed off by filtration, and the filtrate is concentrated. The resulting residue is recrystallized from ethyl acetate-petroleum ether to give 3-(t-butoxycarbonylamino)-4-methylpyrrolidine (isomer A) (2.01 g), as colorless prisms, m.p. 86.8°-87° C.
Name
3-(t-butoxycarbonylamino)-1-benzyl-4-methylpyrrolidine
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
780 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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